molecular formula C16H22N2O2 · HCl B1163267 4-acetoxy DET (hydrochloride)

4-acetoxy DET (hydrochloride)

Cat. No. B1163267
M. Wt: 310.8
InChI Key: DLUXGDNEKOMIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Derivatives of N,N-diethyltryptamine (DET) are hallucinogenic compounds with activity at the serotonin (5-hydroxytryptamine) receptors. 4-acetoxy DET is a DET derivative that is expected to be hydrolyzed in the blood to 4-hydroxy DET, a designer drug of abuse. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

  • Defense Chemicals in Gramineae : Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, which share a similar hydroxy and acetoxy functional group arrangement with 4-acetoxy DET, are extensively studied for their role in plant defense. These compounds are significant in the defense of cereals against pests, diseases, and in the detoxification of herbicides (Niemeyer, 1988).

  • Antimicrobial Activity of Acetoxy Derivatives : A study on 3-hydroxy/acetoxy-2-phenyl-4H-chromen-4-ones, which also possess acetoxy groups, found that their acetoxy ester analogs exhibited substantial antimicrobial activity against a range of bacteria and fungi. This suggests potential applications of similar acetoxy derivatives in antimicrobial research (Gharpure et al., 2013).

  • Role in Detoxification and Herbicide Resistance : The study of acetochlor, a chloroacetoxy compound, provides insight into the mechanisms of herbicide resistance and environmental behavior of similar compounds. It focuses on the adsorption, degradation, and bioavailability of acetochlor in different soil types, offering a prototype for understanding similar compounds' behavior in environmental contexts (Zhang et al., 2020).

  • Alkyl-Oxygen Heterolysis in Acetoxy Esters : A study on the heterolysis of acetoxy esters provides insights into the reaction mechanisms of similar compounds. This research could be relevant to understanding the chemical behavior of 4-acetoxy DET in various environments (Casy et al., 1961).

  • Metabolism Studies : The metabolism of compounds with similar structures, such as 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, can provide insights into the metabolic pathways and effects of 4-acetoxy DET. These studies help in understanding how such compounds are processed in biological systems (Massicot et al., 1985).

properties

Product Name

4-acetoxy DET (hydrochloride)

Molecular Formula

C16H22N2O2 · HCl

Molecular Weight

310.8

InChI

InChI=1S/C16H22N2O2.ClH/c1-4-18(5-2)10-9-13-11-17-14-7-6-8-15(16(13)14)20-12(3)19;/h6-8,11,17H,4-5,9-10H2,1-3H3;1H

InChI Key

DLUXGDNEKOMIDY-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1=CNC2=CC=CC(OC(C)=O)=C21.Cl

synonyms

4-AcO-DET; 4-acetoxy-N,N-Diethyltryptamine; Ethacetin; Ethylacybin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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